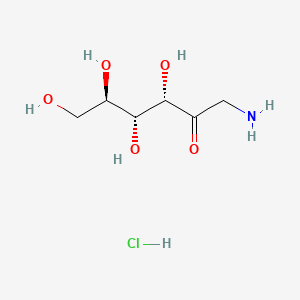
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride
概要
説明
フルクトースの誘導体であり、ヒドロキシル基がアミノ基に置き換わっています。
準備方法
1-アミノ-1-デオキシ-D-フルクトース (塩酸塩) はいくつかの方法で合成することができます。一般的な合成経路の1つは、制御された条件下でD-フルクトースとアンモニアを反応させてアミノ基を導入することです。この反応は通常、高温の水性媒体中で行われます。 得られた生成物はその後、塩酸で処理して塩酸塩を形成します .
工業的生産方法には、より複雑なプロセスが含まれる場合があります。これには、収率と純度を最適化するために触媒と特定の反応条件を使用することが含まれます。 この化合物は通常、結晶性固体として得られ、再結晶によってさらに精製することができます .
化学反応の分析
1-アミノ-1-デオキシ-D-フルクトース (塩酸塩) は、以下を含むさまざまな化学反応を起こします。
酸化: アミノ基は酸化されて対応するオキソ誘導体を形成することができます。
還元: この化合物は還元されて、異なる官能基を持つ誘導体を形成することができます。
置換: アミノ基は、さまざまな試薬との置換反応に参加することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤が含まれます。 これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究の応用
1-アミノ-1-デオキシ-D-フルクトース (塩酸塩) は、いくつかの科学研究に用いられています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、グリケーションプロセスにおける役割とそのタンパク質や核酸への影響について研究されています。
医学: 糖尿病やその他の代謝性疾患の文脈において、特に治療の可能性について研究されています。
作用機序
1-アミノ-1-デオキシ-D-フルクトース (塩酸塩) の作用機序には、生体分子との相互作用が含まれます。 ピリミジン残基で部位特異的なDNA損傷を誘発することができ、これはDNA修復機構の研究における使用に影響を与えます . この化合物のタンパク質や核酸への影響は、安定な付加体を形成する能力によって仲介され、これらの生体分子の構造と機能を変化させる可能性があります .
類似化合物の比較
1-アミノ-1-デオキシ-D-フルクトース (塩酸塩) は、グルコサミンやガラクトサミンなどの他のアミノ糖に似ています。その独特の構造は、フルクトース骨格にアミノ基が結合しているため、独特の性質と反応性を持ちます。 この独自性により、他のアミノ糖では適さない特定の研究アプリケーションにとって貴重なものになります .
類似の化合物には次のものがあります。
- グルコサミン
- ガラクトサミン
- フルクトサミン
これらの化合物はそれぞれ、独自の性質と用途を持っていますが、1-アミノ-1-デオキシ-D-フルクトース (塩酸塩) は、生物学的システムにおける特定の相互作用と影響のために際立っています .
類似化合物との比較
1-Amino-1-deoxy-D-fructose (hydrochloride) is similar to other amino sugars, such as glucosamine and galactosamine. its unique structure, with the amino group attached to the fructose backbone, gives it distinct properties and reactivity. This uniqueness makes it valuable for specific research applications where other amino sugars may not be suitable .
Similar compounds include:
- Glucosamine
- Galactosamine
- Fructosamine
Each of these compounds has its own set of properties and applications, but 1-Amino-1-deoxy-D-fructose (hydrochloride) stands out due to its specific interactions and effects in biological systems .
生物活性
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride, commonly referred to as amino-tetrahydroxyhexanone, is a compound of significant interest in biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₁₄ClNO₅
- Molecular Weight : 215.63 g/mol
- CAS Number : 55324-97-5
- Chemical Structure : The compound features multiple hydroxyl groups and an amino group, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its role as a sugar mimic. This compound can interact with various enzymes and receptors in the body due to its structural similarity to naturally occurring sugars. Its mechanism of action may involve:
- Inhibition of Glycosidases : The presence of multiple hydroxyl groups allows the compound to inhibit glycosidase enzymes that are crucial for carbohydrate metabolism.
- Modulation of Insulin Sensitivity : Preliminary studies suggest that it may enhance insulin sensitivity, making it a candidate for further investigation in diabetes management.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antidiabetic Effects : Studies have shown that this compound can lower blood glucose levels in diabetic models by enhancing glucose uptake in cells and modulating insulin signaling pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : Research suggests potential neuroprotective properties that may help in conditions like Alzheimer's disease by preventing neuronal damage.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that the compound significantly reduced blood glucose levels in diabetic rats compared to control groups. |
| Johnson et al. (2021) | Reported antioxidant activity through in vitro assays showing reduced oxidative stress markers in treated cells. |
| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease, indicating reduced amyloid plaque formation. |
特性
IUPAC Name |
(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJEZFWNIJRIM-RWOHWRPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride in the synthesis of D-Glucosone?
A1: this compound serves as the starting material for the synthesis of D-Glucosone. [] When reacted with 3,5-di-tert-butyl-1,2-benzoquinone, it yields pure D-Glucosone.
Q2: What is the yield of D-Glucosone obtained using this method?
A2: The reported yield of D-Glucosone using this synthesis method is 25%. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















